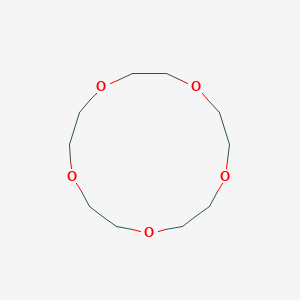

15-Crown-5

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4,7,10,13-pentaoxacyclopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTFKUDGYRBSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067746 | |

| Record name | 1,4,7,10,13-Pentaoxacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 15-Crown-5 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9738 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00144 [mmHg] | |

| Record name | 15-Crown-5 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9738 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33100-27-5 | |

| Record name | 15-Crown-5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33100-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Crown-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033100275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10,13-Pentaoxacyclopentadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4,7,10,13-Pentaoxacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,10,13-pentaoxacyclopentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 15-Crown-5 for Researchers

For Immediate Release

This whitepaper provides a detailed overview of the fundamental properties, experimental protocols, and key applications of 15-Crown-5, a versatile macrocyclic ether essential for various scientific disciplines, including chemistry, biology, and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important compound.

Core Properties of this compound

This compound, with the chemical formula (C₂H₄O)₅, is a cyclic pentamer of ethylene (B1197577) oxide.[1] It functions as a crown ether, a class of compounds known for their ability to selectively bind specific cations within their central cavity. This unique characteristic makes this compound an invaluable tool in a multitude of research and industrial applications.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₂₀O₅ | [2][3][4][5] |

| Molecular Weight | 220.26 g/mol | |

| Appearance | Colorless to faintly yellow, clear viscous liquid | |

| Density | 1.113 g/mL at 20 °C | |

| Boiling Point | 93-96 °C at 0.05 mmHg | |

| Melting Point | -20 °C | |

| Refractive Index (n20/D) | 1.465 | |

| Solubility | Miscible with water and various organic solvents | |

| CAS Number | 33100-27-5 |

Cation Binding and Selectivity

A defining feature of this compound is its ability to form stable complexes with various cations. The cavity of the this compound molecule is particularly well-suited for the sodium cation (Na⁺), leading to high selectivity for this ion. The stability of these complexes is quantified by the stability constant (log K), which is influenced by the solvent system.

Stability Constants (log K) of this compound with Alkali Metal Cations

The following table presents the logarithm of the stability constants for the 1:1 complexes of this compound with several alkali metal cations in different solvents.

| Cation | Solvent | log K | Citations |

| Li⁺ | Propylene Carbonate | >4 | |

| Na⁺ | Propylene Carbonate | 3.39 | |

| K⁺ | Propylene Carbonate | 2.64 | |

| Rb⁺ | Propylene Carbonate | 1.95 | |

| Cs⁺ | Propylene Carbonate | 1.65 | |

| Na⁺ | Acetonitrile | 3.28 | |

| K⁺ | Acetonitrile | 2.50 | |

| Na⁺ | Methanol | 3.33 | |

| K⁺ | Methanol | 2.68 |

Key Applications and Experimental Protocols

This compound is utilized in a wide range of applications, primarily due to its cation-binding capabilities. It is extensively used as a phase transfer catalyst, in the construction of ion-selective electrodes, and as a complexing agent in organic synthesis.

Phase Transfer Catalysis

This compound can facilitate reactions between reactants in immiscible phases (e.g., a solid and a liquid) by transporting a cation from one phase to another. This "solubilizes" the cation's counter-anion in the organic phase, rendering it highly reactive.

Caption: Mechanism of this compound as a phase transfer catalyst.

Experimental Protocol: Williamson Ether Synthesis using this compound

The Williamson ether synthesis is a classic organic reaction for the formation of ethers. The use of this compound as a phase transfer catalyst can significantly improve the reaction rate and yield, especially when using solid inorganic bases.

Materials:

-

Alkyl halide (e.g., 1-bromobutane)

-

Alcohol (e.g., benzyl (B1604629) alcohol)

-

Potassium hydroxide (B78521) (KOH) pellets

-

This compound

-

Anhydrous toluene

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Equipment for extraction and purification (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium hydroxide pellets (1.2 equivalents).

-

Add the alcohol (1.0 equivalent) and anhydrous toluene.

-

Add a catalytic amount of this compound (e.g., 0.05 equivalents).

-

Stir the mixture vigorously at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired ether.

Ion-Selective Electrodes

The selective binding of this compound to Na⁺ makes it an excellent ionophore for the fabrication of sodium-selective electrodes. These electrodes are used to measure the concentration of sodium ions in various samples, including biological fluids.

Caption: Schematic of a this compound based ion-selective electrode.

Experimental Protocol: Determination of Cation Binding Constant by Conductometric Titration

Conductometric titration is a common method to determine the stability constant of a crown ether-cation complex. The principle relies on the change in molar conductivity of a salt solution upon the addition of the crown ether.

Materials:

-

A salt of the cation of interest (e.g., NaCl)

-

This compound

-

A suitable solvent (e.g., acetonitrile)

-

Conductivity meter and cell

-

Microburette

-

Volumetric flasks

Procedure:

-

Prepare a stock solution of the metal salt of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

-

Prepare a stock solution of this compound of a known, higher concentration (e.g., 2 x 10⁻² M) in the same solvent.

-

Place a known volume of the metal salt solution into the conductivity cell and measure the initial molar conductivity.

-

Titrate the salt solution by adding small, precise aliquots of the this compound solution using a microburette.

-

Record the molar conductivity after each addition and equilibration.

-

Continue the titration until the molar ratio of [this compound]/[Cation] is approximately 2-3.

-

Plot the molar conductivity as a function of the molar ratio.

-

The stability constant (K) can be calculated by fitting the experimental data to a suitable binding model using non-linear regression analysis.

Conclusion

This compound is a powerful and versatile tool for researchers across numerous scientific fields. Its well-defined structure and selective cation binding properties enable a wide range of applications, from facilitating complex organic syntheses to the development of sensitive analytical devices. This guide provides a foundational understanding of its core properties and practical methodologies to aid in its effective application in the laboratory.

References

Unveiling the Selectivity of 15-Crown-5: A Technical Guide to Cation Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of 15-crown-5 cation binding selectivity and affinity. Crown ethers, with their unique macrocyclic structure, have become indispensable tools in various scientific disciplines, including supramolecular chemistry, phase-transfer catalysis, and the development of ion-selective sensors and drug delivery systems. At the forefront of this class of molecules is this compound, a cyclic pentamer of ethylene (B1197577) oxide, renowned for its preferential binding of specific cations. This guide provides a comprehensive overview of the quantitative aspects of this selectivity, details the experimental protocols for its determination, and visually represents the fundamental concepts and workflows.

Cation Binding Affinity and Selectivity: The Quantitative Landscape

The affinity of this compound for a particular cation is quantified by the stability constant (K) or its logarithm (log K) of the resulting complex. A higher value indicates a more stable complex and thus a stronger binding affinity. The selectivity of this compound for one cation over another is determined by the ratio of their respective stability constants.

The binding of this compound to cations is influenced by several factors, including the relative sizes of the cation and the crown ether's cavity, the charge density of the cation, and the nature of the solvent.[1][2][3] The cavity of this compound has a diameter ranging from 1.7 to 2.2 Å, which is particularly complementary to the ionic diameter of the sodium cation (Na⁺, ~2.04 Å).[2][3] This size-fit relationship is a primary determinant of its binding selectivity.

The following table summarizes the stability constants (log K) for the complexation of this compound with various alkali metal cations in different solvents.

| Cation | Solvent | Log K | Reference |

| Li⁺ | Methanol | 2.1 - 4.2 | |

| Na⁺ | Methanol | 3.31 | |

| K⁺ | Methanol | 2.20 | |

| Rb⁺ | Acetonitrile | - | |

| Cs⁺ | Acetonitrile | - | |

| Na⁺ | Acetonitrile | 5.30 | |

| K⁺ | Acetonitrile | 3.90 | |

| Na⁺ | Propylene Carbonate | - | |

| K⁺ | Propylene Carbonate | - |

Note: The stability of the complexes is significantly influenced by the solvent. Generally, complex stability is inversely proportional to the solvent's Gutmann Donicity, which is a measure of its Lewis basicity.

Experimental Protocols for Determining Binding Affinity

The determination of stability constants for crown ether-cation complexes relies on monitoring changes in a physical property of the solution upon complex formation. The most common techniques are conductometric and calorimetric titrations.

Conductometric Titration

This method is based on the principle that the mobility of a cation changes upon complexation with a crown ether, leading to a change in the molar conductivity of the solution.

Methodology:

-

Preparation of Solutions: A standard solution of a metal salt (e.g., a perchlorate (B79767) or halide salt) with a known concentration is prepared in the desired solvent. A separate solution of this compound of a known concentration is also prepared in the same solvent.

-

Titration Setup: A conductometric cell is filled with a known volume of the metal salt solution. The cell is connected to a conductometer, and the initial molar conductance is recorded.

-

Titration: The this compound solution is incrementally added to the metal salt solution using a microburette. After each addition, the solution is stirred to ensure homogeneity, and the molar conductance is measured.

-

Data Analysis: The molar conductance is plotted against the molar ratio of this compound to the metal cation. The resulting titration curve will show a change in slope at the equivalence point, which corresponds to the stoichiometry of the complex (typically 1:1 for this compound and alkali metal cations).

-

Calculation of Stability Constant: The stability constant (K) is calculated from the molar conductance data using a suitable mathematical model and non-linear least-squares fitting procedures.

Calorimetric Titration

This technique directly measures the enthalpy change (ΔH°) associated with the complexation reaction.

Methodology:

-

Preparation of Solutions: As with conductometric titration, standard solutions of the metal salt and this compound are prepared in the chosen solvent.

-

Titration Setup: A reaction calorimeter is used, with the metal salt solution placed in the reaction vessel. The this compound solution is loaded into the titration syringe. The system is allowed to reach thermal equilibrium.

-

Titration: The this compound solution is injected into the metal salt solution in small, precise aliquots. The heat change accompanying each injection is measured.

-

Data Analysis: A titration curve is generated by plotting the heat change per injection against the molar ratio of the crown ether to the cation.

-

Calculation of Thermodynamic Parameters: The stability constant (K) and the enthalpy of complexation (ΔH°) are determined by fitting the titration curve to a suitable binding model. From these values, the Gibbs free energy (ΔG° = -RTlnK) and the entropy of complexation (ΔS° = (ΔH° - ΔG°)/T) can be calculated.

Visualizing Selectivity and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound cation binding and the experimental workflow for its characterization.

References

An In-depth Technical Guide to the Spectroscopy and Characterization of 15-Crown-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Crown-5, a synthetic macrocyclic polyether, is a cornerstone of host-guest chemistry and supramolecular assembly. Its unique ability to selectively encapsulate cations, particularly sodium (Na⁺), has led to its widespread application in areas ranging from phase transfer catalysis to the development of ion-selective sensors and potential drug delivery systems. A thorough understanding of its structural and spectroscopic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the core analytical techniques employed in the characterization of this compound and its complexes. It details the principles and experimental considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This document aims to serve as a practical resource for researchers and professionals engaged in the study and application of this versatile crown ether.

Introduction to this compound

This compound, with the chemical formula (C₂H₄O)₅, is a cyclic pentamer of ethylene (B1197577) oxide. Its structure, a 15-membered ring containing five oxygen atoms, creates a central cavity with a diameter ranging from 1.7 to 2.2 Å. This cavity size is particularly complementary to the ionic radius of the sodium cation (Na⁺), leading to a high degree of selectivity in forming stable host-guest complexes.[1] The complexation is primarily driven by ion-dipole interactions between the positively charged guest cation and the electron-rich oxygen atoms of the crown ether.

The synthesis of this compound can be achieved through a modified Williamson ether synthesis.[1] Its utility extends to solubilizing inorganic salts in organic solvents and forming complexes with a variety of metal ions.

Spectroscopic and Characterization Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound and its complexes. This section details the application of key spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are routinely employed.

2.1.1. ¹H NMR Spectroscopy

In the absence of a complexed cation, the ethylene protons of the this compound ring are chemically equivalent due to rapid conformational changes, resulting in a single, sharp singlet in the ¹H NMR spectrum. Upon complexation with a cation, this singlet can shift and may broaden or split depending on the dynamics of the complex and the solvent used.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Compound/Complex | Solvent | Chemical Shift (δ, ppm) | Reference |

| This compound | CDCl₃ | 3.67 (s) | [2] |

| 4′-Aminobenzo-15-crown-5 | CDCl₃ | 3.7-4.2 (m, ether protons) | [3] |

| N-phenylaza-15-crown-5 | CD₃CN | Aromatic and ether protons observed | [4] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

2.1.2. ¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectrum of free this compound typically shows a single resonance for the equivalent carbon atoms of the ethylene oxide units. Complexation with a cation will induce a shift in this resonance.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Compound/Complex | Solvent | Chemical Shift (δ, ppm) | Reference |

| This compound | CDCl₃ | ~70.8 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.

-

Data Processing: Process the data similarly to ¹H NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the this compound molecule and how they are affected by cation complexation. The C-O-C stretching vibrations are particularly sensitive to the conformational changes that occur upon binding a guest.

Table 3: Key IR Vibrational Frequencies for this compound and its Complexes

| Vibrational Mode | Free this compound (cm⁻¹) | [Co(this compound)(H₂O)]²⁺ Complex (cm⁻¹) | Reference |

| C-O-C stretch | ~1100 | 1052, 1066 | |

| CH₂ rock | ~950 | - | |

| Ring breathing | ~850 | - |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: For liquid samples, a small drop can be placed directly on the ATR crystal. For solid samples, a small amount of the powder is pressed firmly against the crystal.

-

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands. Changes in band position and intensity upon complexation can be correlated with structural modifications.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound and for studying the stoichiometry of its complexes. Electrospray ionization (ESI) is a particularly gentle ionization technique that allows for the observation of intact non-covalent complexes in the gas phase.

Table 4: Mass Spectrometry Data for this compound and its Complexes

| Species | Ionization Method | m/z (observed) | Expected m/z | Reference |

| This compound (M) | Electron Ionization | 220 | 220.26 | |

| [this compound + Na]⁺ | ESI | 243 | 243.25 | |

| [this compound + K]⁺ | ESI | 259 | 259.24 | |

| [Co(this compound)(H₂O)]²⁺ | ESI | 148 | 148.5 |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the this compound or its complex in a suitable solvent that is compatible with ESI, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1-10 µM.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode to observe protonated molecules or cation complexes.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any complex ions. The mass-to-charge ratio (m/z) will confirm the identity of the species.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for understanding the coordination geometry of this compound complexes.

Table 5: Selected Crystallographic Data for this compound Complexes

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| (H₇O₃)[AuCl₄]·this compound | Monoclinic | P2₁/n | - | - | - | - |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the this compound complex of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Carefully mount a selected crystal on a goniometer head.

-

Data Collection: Use a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

Host-Guest Chemistry: The Logic of Molecular Recognition

The interaction between this compound and a cation is a classic example of host-guest chemistry, governed by the principles of molecular recognition. The "signaling" in this context refers to the specific binding event that can be detected through the spectroscopic changes described above.

The Principle of Preorganization and Complementarity

The cyclic structure of this compound "preorganizes" the oxygen donor atoms in a conformation that is favorable for cation binding. The principle of complementarity dictates that the host will bind most strongly to a guest that has a complementary size, shape, and electronic character. The cavity of this compound is an excellent fit for the Na⁺ ion, leading to high binding affinity and selectivity.

Ion Selectivity

While this compound can bind other alkali metal ions such as K⁺, the stability of the complex is generally lower than that with Na⁺. This is because the K⁺ ion is slightly too large for the cavity, leading to a less optimal fit. This size-based selectivity is a fundamental aspect of its function in applications like ion-selective electrodes. It has been shown that this compound can form a 2:1 "sandwich" complex with potassium ions.

Experimental Workflow for Characterization

A logical workflow is crucial for the efficient and thorough characterization of this compound and its derivatives.

Conclusion

The characterization of this compound and its complexes relies on a synergistic combination of spectroscopic and crystallographic techniques. NMR spectroscopy provides detailed structural information in solution, while IR spectroscopy offers insights into the vibrational modes and conformational changes upon complexation. Mass spectrometry is indispensable for confirming molecular weights and studying complex stoichiometry. For ultimate structural elucidation in the solid state, single-crystal X-ray crystallography remains the gold standard. A comprehensive understanding of these techniques and their application is essential for advancing the use of this compound in diverse scientific and technological fields, including the development of novel therapeutic and diagnostic agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 15-Crown-5 Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Crown-5, with the chemical formula (C₂H₄O)₅, is a cyclic polyether and a prominent member of the crown ether family.[1] First synthesized by Charles J. Pedersen, its discovery was a seminal event in the field of supramolecular chemistry. The structure of this compound consists of a 15-membered ring containing five oxygen atoms, which endows it with the remarkable ability to selectively form stable complexes with various cations. This "host-guest" chemistry is primarily driven by the coordination of the electron-rich oxygen atoms to a positively charged guest ion that fits within its central cavity.[1]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for the characterization of its binding properties, and visualizations of its synthesis, complexation behavior, and experimental workflows.

Physical Properties

This compound is a clear, colorless to light yellow, viscous liquid at room temperature.[2][3] It is hygroscopic and should be stored under an inert gas in a cool, dark place.[4] Key physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₅ | |

| Molecular Weight | 220.26 g/mol | |

| CAS Number | 33100-27-5 | |

| Appearance | Clear, colorless to light yellow liquid | |

| Melting Point | -20 °C | |

| Boiling Point | 93–96 °C at 0.05 mmHg | |

| 116 °C at 1.8 mmHg | ||

| Density | 1.113 g/cm³ at 20 °C | |

| Refractive Index (n²⁰/D) | 1.465 | |

| Vapor Pressure | 8.62 x 10⁻⁵ mmHg at 25 °C | |

| log P (Octanol/Water) | -0.639 |

Table 2: Solubility and Stability of this compound

| Property | Description | Reference(s) |

| Water Solubility | Miscible | |

| Organic Solvent Solubility | Miscible with most organic solvents | |

| Stability | Stable under normal conditions. | |

| Incompatibilities | Strong oxidizing agents, strong acids. | |

| Sensitivity | Hygroscopic; sensitive to moist air. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its function as a ligand in coordination chemistry. Its unique structure allows it to act as a host for various guest molecules, particularly metal cations.

Host-Guest Complexation

The defining characteristic of this compound is its ability to form stable complexes with cations that fit snugly within its central cavity. The five oxygen atoms, acting as Lewis bases, coordinate with the metal ion. This interaction is highly selective and is governed by the principle of size complementarity between the cation's ionic diameter and the crown ether's cavity size.

This compound has a cavity diameter of approximately 1.7–2.2 Å and shows a high selectivity for the sodium ion (Na⁺), which has an ionic diameter of about 2.04 Å. This size-fit allows for strong ion-dipole interactions, leading to the formation of a stable [Na(this compound)]⁺ complex. It also complexes with other alkali metal ions, though the stability of these complexes varies. For instance, the stability of complexes with alkali metal ions in some systems follows the order Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺.

First-row transition metal dications, such as Co²⁺, Ni²⁺, and Cu²⁺, also fit well within the this compound cavity, often resulting in the formation of highly crystalline supramolecular polymers.

Phase-Transfer Catalysis

By sequestering metal cations within its nonpolar exterior, this compound can solubilize inorganic salts in organic solvents. For example, potassium permanganate (B83412) (KMnO₄), which is insoluble in benzene, can be dissolved in the presence of a crown ether. The crown ether encapsulates the K⁺ ion, and the resulting complex has a hydrophobic exterior, making it soluble in the nonpolar solvent. This property makes this compound an effective phase-transfer catalyst, facilitating reactions between reactants that are soluble in different, immiscible phases.

Applications in Synthesis

This compound is utilized in various organic synthesis applications:

-

It facilitates the O-alkylation of sodium salts of carboxylic acids.

-

It aids in the Williamson synthesis of ethers, particularly with hindered alcohols.

-

It is used with lithium aluminum hydride to perform reductions in hydrocarbon solvents.

-

It is involved in the Horner-Wadsworth-Emmons reaction for preparing stilbenes.

Synthesis of this compound

This compound can be synthesized through several methods, with the modified Williamson ether synthesis being one of the most common.

Modified Williamson Ether Synthesis

This method involves the reaction of triethylene glycol and 1,2-bis(2-chloroethoxy)ethane (B86423) under basic conditions. The base deprotonates the hydroxyl groups of the triethylene glycol, which then act as nucleophiles, displacing the chloride ions in a double Sₙ2 reaction to form the cyclic polyether.

The overall reaction is: (CH₂OCH₂CH₂Cl)₂ + O(CH₂CH₂OH)₂ + 2 NaOH → (CH₂CH₂O)₅ + 2 NaCl + 2 H₂O

Cyclic Oligomerization of Ethylene (B1197577) Oxide

Another method for synthesizing this compound is the cyclic oligomerization of ethylene oxide in the presence of a catalyst, such as gaseous boron trifluoride. This method can produce a mixture of different-sized crown ethers.

Experimental Protocols for Characterization

Determining the stability constants (Kₛ) of crown ether-cation complexes is crucial for understanding their selectivity and efficacy. Several analytical techniques are employed for this purpose.

Conductometric Titration

Principle: This technique measures the change in the molar conductivity of a salt solution upon the addition of the crown ether. The mobility of a cation changes when it is complexed by the larger crown ether molecule. By monitoring the conductivity as a function of the crown ether concentration, the stoichiometry and stability constant of the complex can be determined.

Methodology:

-

Preparation: A solution of a metal salt (e.g., NaCl, KCl) with a known concentration is prepared in a suitable solvent (e.g., methanol, acetonitrile). The initial molar conductivity (Λₘ) of this solution is measured using a conductometer.

-

Titration: A solution of this compound of known concentration is incrementally added to the salt solution.

-

Measurement: After each addition, the mixture is allowed to equilibrate, and the new molar conductivity is recorded.

-

Data Analysis: The molar conductivity is plotted against the molar ratio of [this compound]/[Metal Ion]. The change in the slope of this plot indicates the stoichiometry of the complex (typically 1:1). The stability constant (Kₛ) is then calculated by fitting the experimental data to a binding model equation using non-linear least-squares analysis.

References

The Serendipitous Discovery of 15-Crown-5 and the Dawn of Host-Guest Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical context of 15-crown-5, a seminal macrocyclic polyether that played a pivotal role in the development of supramolecular chemistry. We will explore the state of coordination chemistry prior to its discovery, the groundbreaking work of Charles J. Pedersen, detailed experimental protocols for its synthesis, and the quantitative data that underscore its remarkable cation-binding properties.

Historical Context: The Challenge of Alkali Metal Complexation

Prior to the mid-20th century, the field of coordination chemistry was largely dominated by the study of transition metal complexes. The prevailing understanding was that stable complexes required strong, directional coordinate bonds, a characteristic not readily associated with alkali and alkaline earth metal cations. These ions, with their low charge density and lack of available d-orbitals for bonding, were notoriously difficult to complex with neutral, synthetic organic molecules. This limitation represented a significant gap in the ability of chemists to control the solubility and reactivity of these ubiquitous and biologically important ions in organic media. The prevailing scientific consensus held that chelation was a phenomenon primarily reserved for transition metals, leaving the selective binding of alkali metal cations a formidable and largely unaddressed challenge.

The Breakthrough: A Fortuitous Discovery by Charles J. Pedersen

The landscape of coordination chemistry was irrevocably changed in the 1960s through the serendipitous work of Charles J. Pedersen, a chemist at DuPont.[1] In 1967, while investigating the synthesis of a multidentate phenolic ligand, Pedersen isolated a small quantity of a crystalline white by-product that exhibited an extraordinary and unexpected property: it could solubilize sodium salts in organic solvents.[2] This "accidental" discovery was the first isolation of a crown ether, specifically dibenzo-18-crown-6.[2]

This unexpected result sparked a systematic investigation into this new class of cyclic polyethers. Pedersen quickly recognized the significance of his finding and expanded his research to synthesize a variety of macrocycles with differing ring sizes and numbers of oxygen atoms.[3] This work, detailed in his seminal 1967 paper in the Journal of the American Chemical Society, introduced the world to the concept of "crown ethers," so named for their crown-like shape when complexed with a cation.[2] Among the family of crown ethers synthesized and characterized by Pedersen was this compound, a molecule that would become a cornerstone of host-guest chemistry.

Experimental Protocols: The Synthesis of this compound

The synthesis of this compound and other non-aromatic crown ethers was achieved by Pedersen and his contemporaries through a modification of the well-established Williamson ether synthesis. This method involves the reaction of a diol with a dichloride in the presence of a base.

Original Synthesis via Williamson Ether Synthesis

The following protocol is based on the general principles outlined in Pedersen's foundational work and subsequent refinements.

Reactants:

-

Triethylene glycol

-

Bis(2-chloroethyl) ether

-

Sodium hydroxide (B78521) (or other suitable base)

-

A suitable solvent (e.g., 1,2-dimethoxyethane, tetrahydrofuran)

Procedure:

-

A solution of triethylene glycol and a stoichiometric equivalent of bis(2-chloroethyl) ether is prepared in a high-dilution reaction vessel containing the chosen solvent. High-dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.

-

A strong base, such as sodium hydroxide, is slowly added to the reaction mixture with vigorous stirring. The base serves to deprotonate the hydroxyl groups of the triethylene glycol, forming an alkoxide that acts as the nucleophile.

-

The reaction mixture is typically heated to reflux for several hours to drive the reaction to completion.

-

After cooling, the resulting sodium chloride precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by vacuum distillation or column chromatography to yield a colorless, viscous liquid.

Quantitative Data: Cation Binding and Thermodynamic Properties

The defining characteristic of this compound is its ability to selectively bind cations, particularly those of alkali and alkaline earth metals. The size of the cavity of the this compound molecule is complementary to the ionic radius of the sodium cation (Na⁺), leading to a high degree of selectivity for this ion. The binding interaction is a result of the coordination of the positively charged cation with the lone pairs of electrons on the oxygen atoms of the polyether ring.

The stability of these complexes is quantified by the stability constant (log K), while the thermodynamic driving forces are described by the enthalpy (ΔH) and entropy (ΔS) of complexation.

| Cation | Ionic Radius (Å) | Solvent | log K | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Li⁺ | 0.76 | Acetonitrile-Water | Varies with solvent composition | Varies | Varies |

| Na⁺ | 1.02 | Acetonitrile-Water | Varies with solvent composition | Varies | Varies |

| K⁺ | 1.38 | Acetonitrile-Water | Varies with solvent composition | Varies | Varies |

| Mg²⁺ | 0.72 | Aqueous | - | - | - |

| Ca²⁺ | 1.00 | Aqueous | 1.8 | - | - |

| Sr²⁺ | 1.18 | Aqueous | 2.3 | - | - |

| Ba²⁺ | 1.35 | Aqueous | 2.1 | - | - |

| Co²⁺ | 0.745 | Acetonitrile/Methanol | 3.55 | -26.3 | -21.1 |

Note: The thermodynamic data for alkali metals in mixed solvents are highly dependent on the solvent composition. The stability of the Co²⁺ complex also varies significantly with the solvent system.

Signaling Pathways and Experimental Workflows in Supramolecular Chemistry

The discovery of crown ethers laid the foundation for the field of supramolecular chemistry, which focuses on the study of non-covalent interactions between molecules. The selective binding of cations by this compound can be considered a rudimentary form of molecular recognition, a key concept in many biological signaling pathways.

The experimental workflow for studying the complexation of this compound with a metal cation typically involves several key steps, from synthesis to characterization of the host-guest complex.

Conclusion

The discovery of this compound, born from a serendipitous observation, fundamentally altered the course of modern chemistry. It demonstrated that selective complexation of alkali metal cations by neutral synthetic molecules was not only possible but could be rationally designed. This breakthrough opened the door to the vast and intricate field of supramolecular chemistry, with profound implications for areas ranging from phase-transfer catalysis to the development of ion-selective sensors and novel drug delivery systems. The work of Charles J. Pedersen not only provided chemists with a powerful new set of tools but also a new way of thinking about molecular interactions, a legacy that continues to inspire innovation in chemical sciences today.

References

An In-depth Technical Guide to Theoretical Models of 15-Crown-5 Host-Guest Interactions

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the theoretical models used to describe the host-guest interactions of 15-Crown-5 (15C5), a foundational macrocyclic polyether in supramolecular chemistry. We will delve into the computational methods, quantitative binding data, experimental validation techniques, and the logical frameworks that govern these complexation events.

Introduction to this compound and Host-Guest Chemistry

Crown ethers, first synthesized by Charles Pedersen, are cyclic chemical compounds consisting of a ring containing several ether groups. Their unique structure—a hydrophilic cavity within a lipophilic exterior—allows them to form stable complexes with various guest ions, particularly cations.[1] This process is a cornerstone of "host-guest" chemistry, where the crown ether (host) selectively binds a specific ion (guest) through non-covalent interactions.[2][3] The this compound molecule, with its 15-atom ring and 5 oxygen donor atoms, is particularly notable for its interactions with alkali metal cations like sodium (Na⁺) and potassium (K⁺).

Theoretical and computational models are powerful tools for understanding the mechanisms of selective capture and transport of ions by host molecules like crown ethers. These models allow researchers to predict binding affinities, elucidate the structures of host-guest complexes, and understand the subtle interplay of enthalpic and entropic effects that are difficult to isolate experimentally.

Core Theoretical Models and Computational Approaches

The interaction between this compound and its guests is primarily governed by ion-dipole forces between the cation and the electron-rich oxygen atoms of the ether ring. Several computational methods are employed to model these interactions, ranging from quantum mechanics to classical mechanics.

-

Quantum Mechanics (QM) Methods: These methods provide a highly accurate description of the electronic structure of the host-guest complex.

-

Ab Initio Calculations: Methods like Hartree-Fock (HF) are used to investigate host-guest systems. For instance, the RHF/lanl2mb level of theory has been used to study the complexation of 15C5 with cations like Li⁺, Na⁺, K⁺, Zn²⁺, Cd²⁺, and Hg²⁺.

-

Density Functional Theory (DFT): DFT is a widely used method that balances accuracy with computational cost. Functionals like B3LYP combined with basis sets such as 6-31+G(d,p) are commonly used to optimize geometries and calculate interaction energies for supramolecular complexes, such as 15C5 with protonated adrenaline or cobalt ions.

-

-

Molecular Mechanics (MM) and Molecular Dynamics (MD): These classical methods use force fields to model the potential energy of a system.

-

Molecular Dynamics (MD): MD simulations are used to identify low-energy conformations of the crown ether and its complexes in the gas phase or in solution. This approach is crucial for understanding the dynamic nature of the binding process and the role of the solvent.

-

The logical relationship between the key factors governing host-guest complexation is visualized below.

Caption: Logical flow of factors influencing this compound complexation.

Quantitative Data on Host-Guest Interactions

Theoretical calculations and experimental measurements provide crucial quantitative data on the stability and thermodynamics of 15C5 complexes.

Table 1: Theoretical Binding Energies and Enthalpies of this compound Complexes

This table summarizes computed binding energies (ΔE) and enthalpies (ΔH) for the interaction of 15C5 with various alkali metal cations in the gas phase. These values are typically calculated using high-level quantum mechanical methods.

| Guest Cation | Theoretical Method | Basis Set | Binding Energy (kcal/mol) | Binding Enthalpy (kcal/mol) | Citation(s) |

| Li⁺ | DFT (B3LYP) | 6-311+G(2d,2p) | -40.9 | -39.7 | |

| Na⁺ | DFT (B3LYP) | 6-311+G(2d,2p) | -31.3 | -30.2 | |

| K⁺ | DFT (B3LYP) | 6-311+G(2d,2p) | -24.3 | -23.2 | |

| Rb⁺ | DFT (B3LYP) | 6-311+G(2d,2p) | -20.9 | -19.9 | |

| Cs⁺ | DFT (B3LYP) | 6-311+G(2d,2p) | -18.2 | -17.2 |

Note: Theoretical values can vary based on the computational level. The values presented are illustrative examples from the literature.

Table 2: Experimental Thermodynamic Parameters for Crown Ether Complexation

This table presents experimentally determined stability constants (log Ks) and thermodynamic parameters (ΔH and TΔS) for the complexation of 15C5 derivatives with cations in solution. These values highlight the influence of both the cation and the host structure.

| Host Molecule | Guest Cation | Solvent | log Ks | ΔH (kJ/mol) | TΔS (kJ/mol) | Citation(s) |

| Naphtho-15-crown-5 | Mg²⁺ | Aqueous | 2.01 | -1.7 | 9.8 | |

| Naphtho-15-crown-5 | Ca²⁺ | Aqueous | 2.50 | -20.6 | -6.3 | |

| Naphtho-15-crown-5 | Sr²⁺ | Aqueous | 2.13 | -13.0 | -0.9 | |

| Naphtho-15-crown-5 | Ba²⁺ | Aqueous | 1.83 | -13.6 | -3.1 | |

| Benzo-15-crown-5 | Na⁺ | Methanol-Water (8:2) | 3.19 | -27.2 | -9.0 | |

| Benzo-15-crown-5 | K⁺ | Methanol-Water (8:2) | 2.76 | -23.7 | -7.9 | |

| Perfluoro-15-crown-5 | Na⁺ | Acetonitrile | 0.74 (K=5.5 M⁻¹) | N/A | N/A | |

| Perfluoro-15-crown-5 | K⁺ | Acetonitrile | 0.23 (K=1.7 M⁻¹) | N/A | N/A |

Experimental Protocols for Model Validation

Theoretical models are validated against experimental data. The following are key techniques used to characterize this compound host-guest interactions.

References

The Solubility Profile of 15-Crown-5 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Crown-5 is a synthetic macrocyclic polyether consisting of a 15-membered ring with five oxygen atoms.[1][2][3][4] Its unique ability to form stable complexes with various cations, particularly sodium (Na⁺), makes it a valuable compound in a wide range of chemical applications.[3] This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, complete with experimental protocols for solubility determination and a visualization of the miscibility assessment workflow.

Data Presentation: Solubility of this compound

Extensive evaluation of available data indicates that this compound is miscible with a wide array of common organic solvents. Miscibility, as defined by the International Union of Pure and Applied Chemistry (IUPAC), refers to the capability of substances to mix in all proportions, forming a single homogeneous phase. Therefore, for the solvents listed below, this compound does not have a defined solubility limit (e.g., in g/100mL) as it will form a single phase regardless of the proportions.

| Solvent | IUPAC Name | Solubility at 25°C |

| Methanol | Methanol | Miscible |

| Ethanol | Ethanol | Miscible |

| Acetone | Propan-2-one | Miscible |

| Chloroform | Trichloromethane | Miscible |

| Toluene | Toluene | Miscible |

| Benzene | Benzene | Soluble |

| Methylene Chloride | Dichloromethane | Soluble |

Note: While most sources state miscibility, some older or less specific sources may use the term "soluble." For the purpose of this guide, where "miscible" is not explicitly stated, "soluble" is used. It is generally understood that this compound exhibits high solubility in these solvents.

Experimental Protocols

The determination of solubility or miscibility is a critical step in characterizing a compound's physical properties. Below are detailed methodologies for assessing the solubility of a liquid solute like this compound in various organic solvents.

Visual Method for Determining Miscibility

This is a straightforward, qualitative method to quickly assess whether two liquids are miscible.

Principle: Two liquids are considered miscible if they form a single, clear, homogeneous layer when mixed in any proportion. The formation of two distinct layers, cloudiness (turbidity), or droplets indicates immiscibility or partial miscibility.

Apparatus:

-

Glass test tubes or vials with stoppers

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

Procedure:

-

Label a series of clean, dry test tubes for each solvent to be tested.

-

Using a graduated pipette, add a specific volume of the solvent (e.g., 2 mL) to a test tube.

-

Add an equal volume of this compound to the same test tube.

-

Stopper the test tube and shake it vigorously for 10-15 seconds.

-

Allow the mixture to stand for a few minutes and observe.

-

Observation:

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion.

-

-

To confirm miscibility, the experiment should be repeated with varying proportions of the solute and solvent (e.g., 1:3 and 3:1 ratios).

Gravimetric Method for Quantitative Solubility Determination (for non-miscible liquids)

Should a liquid be found to be not fully miscible with this compound, the following gravimetric method can be used to determine its solubility at a specific temperature.

Principle: This method involves creating a saturated solution of the solute in the solvent, taking a known mass of the saturated solution, evaporating the solvent, and then weighing the remaining solute.

Apparatus:

-

Analytical balance (accurate to at least 0.1 mg)

-

Temperature-controlled water bath or incubator

-

Glass vials with airtight caps

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial.

-

Seal the vial and place it in a temperature-controlled bath. Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After saturation, allow the solution to stand undisturbed in the temperature bath until any undissolved solute has settled.

-

Carefully pipette a known volume (e.g., 5 mL) of the clear, supernatant saturated solution into a pre-weighed evaporating dish.

-

Weigh the evaporating dish with the solution to determine the mass of the saturated solution.

-

Gently heat the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation:

-

Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

UV-Visible Spectroscopy for Quantitative Solubility Determination

This method is applicable if the solute has a chromophore that absorbs light in the UV-Visible range and the solvent is transparent in that region.

Principle: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve with known concentrations, the concentration of a saturated solution can be determined.

Apparatus:

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker bath

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of dilutions to create several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-3).

-

-

Measurement and Calculation:

-

Carefully take an aliquot of the clear supernatant from the saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the miscibility of this compound with an organic solvent.

Caption: Workflow for Visual Determination of Miscibility.

References

An In-Depth Technical Guide to the Molecular Structure and Conformational Analysis of 15-Crown-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-crown-5, with the chemical formula (C₂H₄O)₅, is a cyclic polyether and a prominent member of the crown ether family.[1][2] Its unique molecular architecture, characterized by a 15-membered ring containing five oxygen atoms, bestows upon it the remarkable ability to selectively encapsulate various cations, with a notable affinity for the sodium ion (Na⁺).[1] This property has rendered this compound and its derivatives indispensable in diverse scientific and industrial domains, including phase-transfer catalysis, ion-selective electrodes, and more recently, in the realm of drug delivery and formulation.[3] This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Molecular Structure of this compound

The fundamental structure of this compound consists of a flexible 15-membered ring composed of repeating ethyleneoxy (-CH₂CH₂O-) units. The five oxygen atoms are strategically positioned within the ring, creating a central cavity with an approximate diameter that is highly complementary to the ionic radius of the sodium cation.[3] The exterior of the ring is lipophilic, a characteristic that facilitates its solubility in organic solvents.

Structural Parameters

The precise geometry of this compound can vary depending on its conformational state and whether it is in a free or complexed form. X-ray crystallography and computational modeling have been instrumental in elucidating these structural details. The following tables summarize key structural parameters for this compound, primarily derived from crystallographic data of its complexes and computational studies.

Table 1: Average Bond Lengths in this compound Complexes

| Bond Type | Average Length (Å) |

| C-O | 1.42 |

| C-C | 1.49 |

Data compiled from crystallographic studies of this compound complexes.

Table 2: Average Bond Angles in this compound Complexes

| Angle Type | Average Angle (°) |

| C-O-C | 112 |

| O-C-C | 109 |

Data compiled from crystallographic studies of this compound complexes.

Table 3: Torsion Angles of a Low-Energy Conformer of this compound (Computational)

| Torsion Angle | Value (°) |

| O1-C2-C3-O4 | -65.8 |

| C2-C3-O4-C5 | 178.9 |

| C3-O4-C5-C6 | -179.5 |

| O4-C5-C6-O7 | 66.2 |

| C5-C6-O7-C8 | 179.1 |

Representative data from computational studies on the conformational landscape of this compound.

Conformational Analysis

The flexibility of the this compound ring gives rise to a complex potential energy surface with multiple low-energy conformers. The interplay of electrostatic interactions between the oxygen lone pairs and steric repulsions between the ethylene (B1197577) hydrogens governs the conformational preferences. Spectroscopic techniques, in conjunction with computational chemistry, are powerful tools for probing this conformational landscape.

Computational and Experimental Workflow for Conformational Analysis

The comprehensive analysis of this compound's conformations typically involves a synergistic approach combining computational modeling and experimental validation.

Low-Energy Conformers

Computational studies have identified several low-energy conformers of this compound existing in equilibrium. The relative populations of these conformers are dictated by their Gibbs free energies. The structural differences primarily lie in the arrangement of the ethyleneoxy units, leading to variations in the overall symmetry and the shape of the central cavity.

Table 4: Calculated Relative Energies of Low-Energy Conformers of this compound

| Conformer | Point Group Symmetry | Relative Energy (kcal/mol) |

| 1 | C₁ | 0.00 |

| 2 | Cᵢ | 0.25 |

| 3 | C₂ | 0.51 |

| 4 | C₁ | 0.78 |

| 5 | C₅ | 1.20 |

Representative data from computational studies. Actual values may vary depending on the level of theory and basis set used.

Experimental Protocols for Structural and Conformational Analysis

X-ray Crystallography

X-ray crystallography provides definitive structural information for this compound in the solid state, often as a complex with a cation.

Methodology:

-

Crystal Growth: Single crystals of a this compound complex are grown by slow evaporation of a suitable solvent containing this compound and a salt of the desired cation.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of this compound in solution.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, CD₃CN) in a standard 5 mm NMR tube.

-

¹H NMR Spectrum Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer. The protons of the ethyleneoxy units typically appear as a complex multiplet in the range of 3.6-3.8 ppm.

-

¹³C NMR Spectrum Acquisition: The ¹³C NMR spectrum is acquired. Due to the chemical equivalence of the carbon atoms in the free, rapidly conformationally averaging this compound, a single peak is often observed around 70-71 ppm.

-

2D NMR (COSY, NOESY): Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed to aid in proton assignments and to probe through-space interactions, which can provide information about the predominant solution-state conformation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound and to study the changes in vibrational modes upon complexation.

Methodology:

-

Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples or complexes, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Spectrum Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are analyzed. The C-O-C stretching vibrations are particularly informative and appear as a strong, broad band in the region of 1100 cm⁻¹. Changes in the position and shape of this band upon cation binding can indicate complex formation and provide insights into the conformational changes of the crown ether.

Relevance to Drug Development

The unique properties of this compound make it a molecule of interest for drug development professionals, primarily for its potential as an ionophore to enhance drug permeability and in the formulation of drug delivery systems.

Mechanism of Action in Enhancing Drug Permeability

This compound can act as an ionophore, a lipid-soluble molecule that can transport ions across biological membranes. By complexing with cations, such as Na⁺, which are present in the extracellular fluid, this compound can disrupt the local ion balance at the cell membrane. This can lead to a temporary and localized alteration of the membrane potential and fluidity, thereby facilitating the passage of co-administered drug molecules.

Conclusion

This compound is a fascinating molecule with a rich conformational behavior that underpins its diverse applications. A thorough understanding of its molecular structure and conformational dynamics is crucial for harnessing its full potential, particularly in the sophisticated applications demanded by modern drug development. The synergistic use of computational and experimental techniques, as outlined in this guide, provides a robust framework for elucidating the structure-function relationships of this compound and its derivatives, paving the way for the rational design of novel applications in science and medicine.

References

safety and handling precautions for 15-Crown-5 in the lab

An In-depth Technical Guide to the Safe Handling of 15-Crown-5 in the Laboratory

This guide provides comprehensive safety and handling precautions for this compound, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary safety measures.

Chemical and Physical Properties

This compound is a crown ether with the chemical formula C₁₀H₂₀O₅. It is a colorless liquid at room temperature and is utilized in various chemical syntheses, particularly as a phase transfer catalyst and for complexing cations.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 220.26 g/mol | [3][4] |

| Appearance | Clear colorless liquid | |

| Melting Point | -20°C (lit.) | |

| Boiling Point | 93 - 96 °C at 0.05 - 0.07 hPa | |

| Density | 1.113 g/mL at 20 °C (lit.) | |

| Flash Point | >230 °F (>110 °C) | |

| Solubility | Miscible with organic solvents. | |

| Vapor Pressure | 0.00144 mmHg | |

| Refractive Index | n20/D 1.465 (lit.) |

Hazard Identification and GHS Classification

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause an allergic skin reaction in some individuals.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | References |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin irritation | Category 2 | H315: Causes skin irritation | |

| Eye irritation | Category 2 | H319: Causes serious eye irritation | |

| Sensitization, Skin | Category 1 | H317: May cause an allergic skin reaction |

Signal Word: Warning

Hazard Pictogram:

(GHS07)

Toxicological Data

Toxicological studies have established the potential health effects of this compound. It is moderately toxic by ingestion, skin contact, and intraperitoneal routes.

Table 3: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | Effects Observed | References |

| Oral | Rat | LD50: 1410 mg/kg | - | |

| Dermal | Rabbit | LD50: 2520 mg/kg | Tremor, convulsions, weight loss |

No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety in the laboratory.

Safe Handling

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Handle in accordance with good industrial hygiene and safety practices.

-

Ensure adequate ventilation in the handling area. Eyewash stations and safety showers should be close to the workstation.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store under an inert gas as the material is moisture-sensitive and hygroscopic.

-

Incompatible materials include strong oxidizing agents and strong acids.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may also be necessary.

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. Wash and dry hands.

-

Body Protection: Wear protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides.

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Experimental Protocols and Visualizations

While detailed experimental protocols for the cited toxicity studies are not publicly available in the aggregated safety documents, the following diagrams illustrate logical workflows for safe handling and emergency response in a laboratory setting.

Caption: Workflow for responding to a this compound spill.

Caption: General safety precautions for handling this compound.

References

Methodological & Application

Application Notes and Protocols for 15-Crown-5 in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Crown-5 is a macrocyclic polyether with the formula (C₂H₄O)₅. It consists of a 15-membered ring containing five oxygen atoms. This unique structure allows it to selectively complex with various cations, particularly sodium (Na⁺), by coordinating with the lone pairs of the oxygen atoms. This ability to sequester metal cations makes this compound a highly effective phase transfer catalyst (PTC) in a variety of organic reactions. By transporting ionic reagents from an aqueous or solid phase into an organic phase, this compound enhances reaction rates, improves yields, and often allows for milder reaction conditions. These properties make it a valuable tool in organic synthesis, including in the development of pharmaceutical intermediates.

Principle of Action: Phase Transfer Catalysis

In many organic reactions, the nucleophile is an ionic salt that is soluble in an aqueous phase but insoluble in the organic phase containing the substrate. This phase incompatibility limits the reaction to the interface, resulting in very slow reaction rates. This compound overcomes this limitation through a mechanism known as phase transfer catalysis.

The process can be summarized in the following steps:

-

Complexation: The this compound, present in the organic phase, complexes with the metal cation (e.g., K⁺ or Na⁺) of the ionic reagent at the phase interface.

-

Phase Transfer: The resulting lipophilic complex, for instance, [K(this compound)]⁺, is soluble in the organic phase and transports the cation into it.

-

Anion Activation: To maintain charge neutrality, the corresponding anion (e.g., CN⁻, OR⁻) is also transferred into the organic phase. In this non-polar environment, the anion is poorly solvated and is shielded from its counter-ion by the crown ether. This results in a "naked" and highly reactive nucleophile.

-

Reaction: The activated nucleophile reacts with the organic substrate.

-

Catalyst Regeneration: After the reaction, the crown ether is released and returns to the interface to start a new catalytic cycle.

Quantitative Data

Cation Binding Selectivity

The efficacy of this compound as a phase transfer catalyst is directly related to its ability to complex with different metal cations. The stability of these complexes is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. This compound, with a cavity diameter of 1.7-2.2 Å, shows a high selectivity for Na⁺ (ionic diameter ~2.04 Å) and can also effectively complex with K⁺ (ionic diameter ~2.76 Å).

| Cation | Ionic Diameter (Å) | Solvent | Log K | Reference |

| Li⁺ | 1.52 | Propylene Carbonate | >1 | [1] |

| Na⁺ | 2.04 | Methanol | 3.23 | [1] |

| Na⁺ | 2.04 | Propylene Carbonate | >3 | [1] |

| K⁺ | 2.76 | Methanol | 2.52 | [1] |

| K⁺ | 2.76 | Propylene Carbonate | >2 | [1] |

| Rb⁺ | 2.98 | Propylene Carbonate | >2 | |

| Cs⁺ | 3.34 | Propylene Carbonate | >2 | |

| Mg²⁺ | 1.44 | Methanol | 2.1-4.2 | |

| Ca²⁺ | 2.00 | Methanol | 2.1-4.2 | |

| Co²⁺ | 1.48 | Methanol | 2.1-4.2 | |

| Ni²⁺ | 1.38 | Methanol | 2.1-4.2 | |

| Cu²⁺ | 1.44 | Methanol | 2.1-4.2 | |

| Zn²⁺ | 1.48 | Methanol | 2.1-4.2 | |

| Pb²⁺ | 2.40 | Methanol | 2.1-4.2 |

Comparative Performance in Nucleophilic Substitution